3,5-Dichloro-1H-indazole
Overview
Description
3,5-Dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of chlorine atoms at the 3rd and 5th positions of the indazole ring makes this compound unique and contributes to its distinct chemical properties
Mechanism of Action
Target of Action
3,5-Dichloro-1H-indazole is a heterocyclic compound that has been studied for its potential biological activities Indazole derivatives have been reported to interact with various biological targets, such as fibroblast growth factor receptors (fgfrs) .
Mode of Action
For instance, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, a process catalyzed by 5-lipoxygenase
Biochemical Pathways
For example, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid , which is a key process in the biosynthesis of eicosanoids, a group of signaling molecules involved in various physiological and pathological processes.
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tyrosine kinase fibroblast growth factor receptors, which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production pathways in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound inhibits tyrosine kinase fibroblast growth factor receptors by binding to their active sites, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can inhibit key metabolic enzymes, such as cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . This inhibition can lead to altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported into cells via organic anion transporters, leading to its accumulation in the cytoplasm and subsequent interaction with target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with nuclear receptors and transcription factors, modulating gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloroaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indazole ring, it readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The chlorine atoms at the 3rd and 5th positions can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine, nitric acid, and sulfuric acid are commonly used for halogenation, nitration, and sulfonation reactions, respectively.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
3,5-Dichloro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-indazole: This compound has a single chlorine atom at the 3rd position and exhibits different chemical properties compared to 3,5-Dichloro-1H-indazole.
5-Chloro-1H-indazole: With a chlorine atom at the 5th position, this compound also shows distinct reactivity and applications.
1H-indazole: The parent compound without any chlorine substituents, used as a reference for comparing the effects of chlorination.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The dual substitution pattern enhances its potential as a versatile intermediate for the synthesis of various derivatives with tailored properties.
Properties
IUPAC Name |
3,5-dichloro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZISIWJMCCCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296291 | |
Record name | 3,5-Dichloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36760-20-0 | |
Record name | 3,5-Dichloro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36760-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 108653 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036760200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36760-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dichloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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